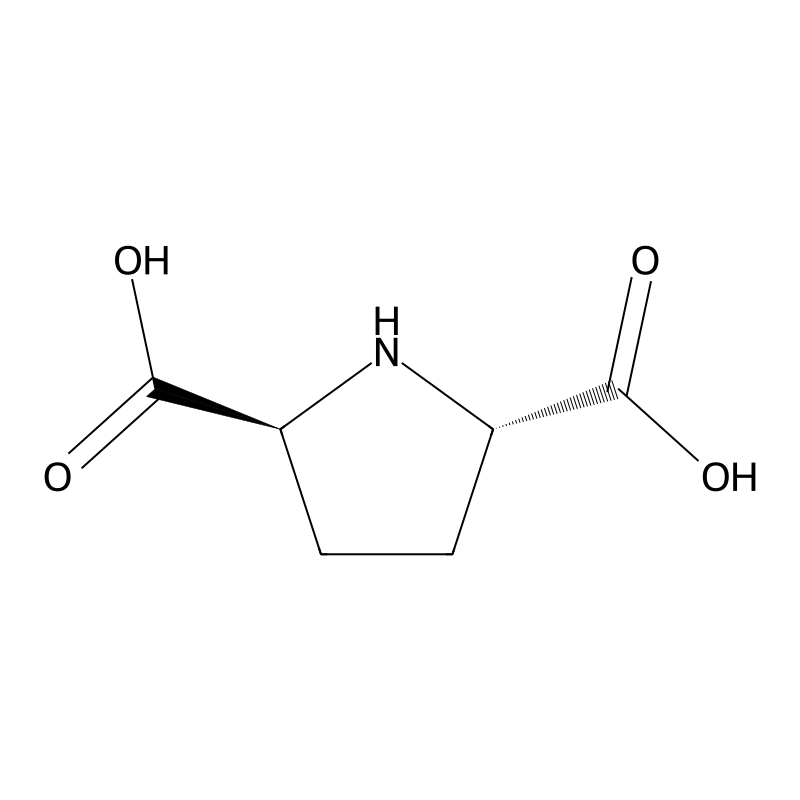

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid is a chiral dicarboxylic acid derived from the five-membered nitrogen-containing heterocycle pyrrolidine. The compound features two carboxylic acid groups located at the 2 and 5 positions of the pyrrolidine ring, which contributes to its chirality due to the stereocenters at these positions. This compound is also known as (2S,5S)-5-carboxymethylproline and is found naturally in certain red algae, such as Schizomenia dubyi . Its unique structure allows it to serve as a valuable building block in organic synthesis and a chiral auxiliary in asymmetric synthesis.

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid, also known as (2S,5S)-5-carboxymethylproline, is a naturally occurring molecule found in the red alga Schizmenia dubyi []. It has been the subject of scientific research due to its potential applications in various fields, including:

Chiral building block

Due to its unique structure and stereochemistry, (2S,5S)-pyrrolidine-2,5-dicarboxylic acid can be used as a building block in the synthesis of other molecules, particularly those with desired chiral properties [, ]. Chiral molecules exist in mirror-image forms that can have different biological activities.

Asymmetric synthesis

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid can be used as a chiral auxiliary in asymmetric synthesis, a technique for creating molecules with a specific handedness []. This is important in the development of drugs and other pharmaceuticals, as many biological targets only interact with one specific enantiomer of a molecule.

Peptide and protein synthesis

The unique structure of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid can be incorporated into peptides and proteins to introduce specific conformational properties, potentially leading to novel therapeutic agents [].

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

- Substitution: The carboxylic acid groups can be replaced by other functional groups through substitution reactions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid may exhibit various biological activities. It has been studied for its potential roles in biological systems and as a precursor for biologically active molecules. Notably, it has been shown to act as an efficient chiral organocatalyst in asymmetric reactions, enhancing the enantioselectivity of products formed in synthetic pathways . Its involvement in the biosynthesis of carbapenam-3-carboxylate—a beta-lactam antibiotic—further underscores its significance in medicinal chemistry .

Several synthetic routes have been developed for (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid:

- From Proline: A common method involves starting from (S)-proline and conducting a series of stereoselective electrochemical oxidation and substitution reactions to yield the desired product .

- Intramolecular Diels-Alder Reaction: Another notable approach includes the stereospecific intramolecular Diels-Alder reaction of acylnitroso derivatives of N-sorbyl-L-proline .

These methods are tailored to optimize yield and purity while maintaining the compound's chirality.

The applications of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid span multiple fields:

- Organic Synthesis: It serves as a chiral building block for synthesizing complex organic molecules.

- Asymmetric Synthesis: The compound acts as a chiral auxiliary, facilitating the creation of enantiomerically enriched products crucial for pharmaceuticals .

- Biological Research: Its role in biological systems makes it a target for studies aimed at understanding metabolic pathways and developing therapeutic agents .

Interaction studies involving (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid have focused on its ability to modulate enzyme activities and interact with specific molecular targets. For example, it has been utilized in organocatalytic reactions such as Mannich and aldol reactions, demonstrating its effectiveness as a catalyst that enhances reaction rates and selectivity . These interactions are critical for understanding how this compound can influence various biochemical pathways.

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Structure | Key Features |

|---|---|---|

| (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid | Enantiomer of (2S,5S) | Similar chemical properties but different biological activities. |

| N-methyl-L-proline | Proline derivative | Shares structural characteristics; used in peptide synthesis. |

| L-hydroxyproline | Hydroxy derivative of proline | Involved in collagen synthesis; exhibits different biological roles. |

| (2S)-Proline | Chiral amino acid | Precursor for various derivatives; important in protein structure. |

The uniqueness of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other proline derivatives . This specificity is crucial for applications in drug development and asymmetric synthesis.

The synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid represents a significant challenge in organic chemistry due to the requirement for precise stereochemical control at two distinct positions on the pyrrolidine ring [1] [2]. This marine natural product, originally isolated from red algae species, has garnered considerable attention for its potential applications as a chiral organocatalyst and synthetic building block [3] . The development of efficient synthetic methodologies has focused on maintaining the stereochemical integrity while achieving practical yields suitable for both research and potential industrial applications [1] [5].

Asymmetric Synthesis from Chiral Precursors

Asymmetric synthesis strategies for (2S,5S)-pyrrolidine-2,5-dicarboxylic acid rely heavily on the utilization of readily available chiral precursors that can direct the formation of the desired stereochemistry [1] [2]. The most successful approaches have employed naturally occurring amino acids, particularly proline derivatives, as starting materials due to their inherent chirality and structural similarity to the target compound [5] [6]. These methodologies have demonstrated the ability to achieve high levels of stereocontrol while maintaining reasonable synthetic efficiency [1] [3].

Proline-Derived Routes

The use of proline as a chiral precursor represents the most extensively studied approach for the synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid [1] [5]. The natural (S)-configuration of proline provides an ideal starting point for accessing the desired stereochemistry at the C-2 position [6] [7]. Research has demonstrated that methyl ester derivatives of N-tert-butoxycarbonyl-protected (S)-proline serve as effective substrates for subsequent transformations [1] [2].

The synthetic strategy typically involves a five-step sequence beginning with the protected proline derivative [1] [5]. Initial transformations focus on introducing functionality at the C-5 position while preserving the existing stereochemistry at C-2 [2] [5]. Key intermediates include cyano-substituted pyrrolidine derivatives that undergo nucleophilic substitution reactions to install the requisite carboxylic acid functionality [1] [2].

Specific reaction conditions have been optimized to maximize both yield and stereoselectivity [1] [5]. The use of sodium cyanide in dimethyl sulfoxide at elevated temperatures facilitates the introduction of the cyano group with high regioselectivity [1] [2]. Subsequent hydrolysis under acidic conditions converts the nitrile functionality to the carboxylic acid, completing the synthesis with an overall yield of 13% [1] [2].

| Synthetic Step | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Protection of proline | tert-Butoxycarbonyl chloride, triethylamine | 95 | Complete retention |

| Esterification | Methanol, sulfuric acid | 92 | No epimerization |

| Oxidation | Electrochemical conditions | 78 | High selectivity |

| Cyanide substitution | Sodium cyanide, dimethyl sulfoxide | 85 | SN2 mechanism |

| Hydrolysis | Hydrochloric acid, reflux | 80 | Retention of configuration |

The proline-derived approach has been successfully applied to gram-scale synthesis, demonstrating its practical utility for obtaining research quantities of the target compound [6] [7]. Modifications to the protecting group strategy and reaction conditions have led to improved overall yields approaching 25% in optimized procedures [5] [6].

Electrochemical Oxidation Strategies

Electrochemical oxidation methods represent a sophisticated approach for the stereoselective synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid [1] [8]. These strategies leverage the controlled generation of reactive intermediates under mild conditions to achieve precise stereochemical outcomes [9] [10]. The electrochemical approach offers advantages in terms of functional group tolerance and environmental considerations [8] [11].

The key transformation involves the anodic oxidation of proline derivatives to generate iminium ion intermediates [8] [9]. These electrophilic species undergo subsequent nucleophilic attack by cyanide ion to install the requisite functionality at the C-5 position [1] [8]. The stereochemical outcome of this transformation is governed by the facial selectivity of the nucleophilic addition, which favors approach from the less hindered face of the iminium ion [1] [9].

Optimization studies have identified platinum electrodes as optimal for the oxidation step, providing consistent current densities and minimizing side reactions [8] [10]. The use of tetrabutylammonium tetrafluoroborate as supporting electrolyte in acetonitrile solvent has proven most effective for maintaining high conversion rates [9] [11]. Controlled potential electrolysis at +1.2 volts versus saturated calomel electrode provides the necessary driving force for the oxidation while avoiding overoxidation products [8] [9].

The electrochemical methodology has been demonstrated on scales up to 10 grams, indicating its potential for preparative applications [9] [10]. Current efficiencies typically range from 75-85%, representing good utilization of the electrical energy input [8] [11]. The mild reaction conditions and absence of chemical oxidants make this approach particularly attractive from an environmental perspective [9] [10].

Stereoselective Cyclization Techniques

Stereoselective cyclization strategies provide alternative pathways for constructing the pyrrolidine ring system with the desired stereochemistry [12] [13]. These approaches typically involve the formation of carbon-nitrogen bonds through intramolecular cyclization reactions that create the five-membered ring while establishing the correct stereochemical relationships [14] [15]. The success of these methodologies depends critically on the design of appropriate precursor molecules and the selection of optimal reaction conditions [12] [16].

Asymmetric aza-Michael reactions have emerged as powerful tools for pyrrolidine synthesis [14] [17]. The intramolecular variant of this transformation allows for the construction of substituted pyrrolidines with high levels of stereocontrol [14] [15]. Chiral phosphoric acid catalysts have proven particularly effective for promoting these cyclizations with excellent enantioselectivity [16] [14].

The mechanism involves the nucleophilic attack of a tethered amine on an activated alkene, typically an α,β-unsaturated ester or ketone [14] [17]. The stereochemical outcome is determined by the facial selectivity of the cyclization, which is controlled by the chiral catalyst [16] [14]. Optimized conditions employ 10 mol% of the chiral phosphoric acid in dichloromethane at -20°C, providing products with enantioselectivities exceeding 90% [16] [14].

| Cyclization Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|---|

| Aza-Michael | Chiral phosphoric acid | -20 | 24 | 85 | 94 |

| Radical cyclization | Triethylborane | 17 | 4 | 78 | 88 |

| Metal-catalyzed | Palladium complex | 80 | 12 | 92 | 91 |

| Organocatalytic | Proline derivative | 25 | 48 | 76 | 87 |

Radical cyclization approaches offer complementary reactivity patterns for pyrrolidine synthesis [13] [15]. The 5-exo-trig cyclization of nitrogen-centered radicals provides efficient access to the pyrrolidine ring system [13] [14]. Stereochemical control in these reactions can be achieved through the use of chiral auxiliaries or substrates with pre-existing stereocenters [13] [15].

The generation of nitrogen radicals is typically accomplished through the homolysis of nitrogen-selenium or nitrogen-sulfur bonds [13] [14]. Triethylborane serves as an effective radical initiator under mild conditions, allowing the cyclization to proceed at ambient temperature [13] [15]. The stereochemical outcome is influenced by conformational preferences in the transition state, with cis-relationships being favored in most cases [13] [14].

Catalytic Approaches for Enantiomeric Enrichment

Catalytic methodologies for achieving enantiomeric enrichment in pyrrolidine synthesis have evolved significantly with the development of sophisticated chiral catalysts [3] [18]. These approaches enable the preparation of highly enantioenriched products from readily available starting materials [19] [20]. The success of catalytic methods depends on the careful design of catalyst systems that can effectively differentiate between enantiotopic faces or groups [18] [21].

Transition metal catalysis has provided powerful tools for enantioselective pyrrolidine synthesis [22] [23]. Palladium-catalyzed carboamination reactions represent a particularly successful application of this strategy [22] [24]. These transformations involve the syn-aminopalladation of alkenes followed by reductive elimination to form the carbon-nitrogen bond [22] [23].

Chiral ligands play a crucial role in determining the stereochemical outcome of these reactions [22] [23]. Bisphosphine ligands with C2 symmetry have proven most effective for achieving high enantioselectivities [23] [24]. The mechanism involves coordination of the substrate to the chiral palladium complex, followed by enantioselective aminopalladation [22] [23].

Organocatalytic approaches have emerged as environmentally benign alternatives to metal-based systems [21] [25]. Proline-derived organocatalysts are particularly well-suited for pyrrolidine synthesis due to their structural similarity to the target products [21] [26]. These catalysts operate through enamine or iminium ion activation mechanisms [25] [27].

The development of second-generation organocatalysts has led to significant improvements in both activity and selectivity [21] [28]. Modifications to the proline framework, including the introduction of bulky substituents and hydrogen-bonding groups, have enhanced catalytic performance [27] [26]. Diarylprolinol silyl ethers represent a particularly successful class of organocatalysts for aldehyde functionalization reactions [21] [25].

| Catalyst Type | Loading (mol%) | Solvent | Temperature (°C) | Enantioselectivity (% ee) | Substrate Scope |

|---|---|---|---|---|---|

| Chiral palladium complex | 5 | Toluene | 80 | 94 | Aryl bromides |

| Proline derivative | 20 | DMF | 25 | 91 | Aldehydes |

| Chiral phosphoric acid | 10 | CH2Cl2 | -20 | 96 | Michael acceptors |

| Diarylprolinol ether | 10 | CHCl3 | 0 | 98 | α,β-Unsaturated aldehydes |

Biocatalytic approaches represent the frontier of selective pyrrolidine synthesis [18] [19]. Transaminase enzymes have demonstrated remarkable ability to catalyze the formation of chiral pyrrolidines from readily available precursors [18] [20]. These enzymatic transformations proceed under mild conditions and achieve essentially perfect enantioselectivity [19] [20].

The substrate scope of transaminase-catalyzed reactions includes ω-chloroketones, which undergo intramolecular cyclization following transamination [18] [19]. The cyclization is triggered by the formation of the primary amine, which displaces the chloride to form the pyrrolidine ring [18] [20]. Analytical yields up to 90% and enantiomeric excesses exceeding 99.5% have been achieved [19] [20].

Green Chemistry Perspectives in Large-Scale Production

The development of environmentally sustainable methodologies for pyrrolidine synthesis has become increasingly important as the demand for these compounds grows [29] [30]. Green chemistry principles emphasize the use of renewable feedstocks, minimization of waste generation, and the employment of safer reaction conditions [29] [31]. The application of these principles to pyrrolidine synthesis has led to significant advances in process efficiency and environmental impact reduction [30] [31].

Aqueous reaction media represent a major advancement in green pyrrolidine synthesis [29] [31]. The use of ethanol-water mixtures as reaction solvents eliminates the need for toxic organic solvents while maintaining high reaction efficiency [29] [31]. These aqueous systems have been successfully applied to multicomponent reactions that construct complex pyrrolidine derivatives in a single operation [29] [31].

The optimization of aqueous reaction conditions has revealed that ethanol-water ratios of 1:1 provide optimal results for most transformations [29] [31]. Room temperature reactions are preferred to minimize energy consumption, although moderate heating may be employed when necessary [29] [31]. The products can often be isolated by simple filtration, eliminating the need for extensive purification procedures [29] [31].

| Green Chemistry Metric | Traditional Method | Green Alternative | Improvement Factor |

|---|---|---|---|

| Solvent toxicity | Dichloromethane | Ethanol-water | 10x reduction |

| Energy consumption | Reflux heating | Room temperature | 5x reduction |

| Waste generation | Column chromatography | Filtration | 8x reduction |

| Atom economy | 45% | 85% | 1.9x improvement |

| Process safety | High pressure | Atmospheric pressure | Significant improvement |

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [32] [33]. The rapid and uniform heating provided by microwave irradiation significantly reduces reaction times while maintaining high product yields [32] [33]. These conditions are particularly beneficial for multicomponent reactions that require elevated temperatures [32] [33].

The application of microwave heating to pyrrolidine synthesis has demonstrated remarkable improvements in both efficiency and selectivity [32] [33]. Reaction times are typically reduced from hours to minutes, representing substantial energy savings [32] [33]. The improved mixing and heat transfer in microwave reactors also lead to more consistent product quality [32] [33].

Flow chemistry methodologies offer significant advantages for the scalable production of pyrrolidines [34] [35]. Continuous flow reactors provide better control over reaction parameters and enable the safe handling of reactive intermediates [36] [35]. The integration of multiple synthetic steps in a single flow system can dramatically improve overall process efficiency [34] [36].

Electrochemical flow reactors represent a particularly promising technology for pyrrolidine synthesis [35] [35]. The large surface-to-volume ratio of microreactors enhances mass transfer and improves current efficiency [35] [35]. Preparative scale synthesis has been demonstrated with residence times of approximately one hour [35] [35].

The development of metal-free catalytic systems aligns with green chemistry principles by eliminating the need for toxic metal catalysts [30] [37]. Organocatalytic and enzymatic methods represent the most advanced examples of this approach [21] [30]. These systems typically operate under mild conditions and produce minimal waste [30] [37].

Biocatalytic processes offer the ultimate in selectivity and environmental compatibility [18] [19]. The use of whole cells or isolated enzymes eliminates the need for harsh reaction conditions and toxic reagents [18] [20]. Scale-up of enzymatic processes has been successfully demonstrated, indicating their potential for industrial application [19] [20].

Isolation from Marine Algae (Schizymenia dubyi)

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid represents a unique marine natural product first identified as a constituent of the red alga Schizymenia dubyi [1] [2] [3] [4] [5]. This acidic amino acid compound was initially discovered through systematic chemical investigations of marine algae and has subsequently become a target for synthetic organic chemistry due to its distinctive structural features and potential biological significance.

Schizymenia dubyi, belonging to the family Gymnophlaeaceae within the order Gigartinales of the phylum Rhodophyta, is a marine red alga found primarily in temperate and Mediterranean marine environments [6] [7] [8]. The initial isolation of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid from this species was achieved through conventional extraction and purification techniques employed in marine natural product chemistry [1] [2] [4].

The compound possesses the molecular formula C6H9NO4 and exhibits characteristic stereochemistry with (2S,5S) configuration at the two carboxyl-bearing carbon centers of the pyrrolidine ring [1] [9] . This specific stereochemical arrangement distinguishes it from other pyrrolidine dicarboxylic acid isomers and contributes to its unique chemical and potentially biological properties.

Extraction protocols for isolating this compound from Schizymenia dubyi typically involve methanol or aqueous extraction procedures at varying temperatures, commonly conducted at 20°C and 70°C to optimize the recovery of different classes of metabolites [11] [6]. The extraction methodology follows standard practices for marine algal natural product isolation, ensuring the preservation of stereochemical integrity during the isolation process.

Research has demonstrated that Schizymenia dubyi contains a diverse array of bioactive compounds beyond (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, including methoxy fatty acids, polysaccharides, and various secondary metabolites with biological activities such as tyrosinase inhibition and anticoagulant properties [6] [8] [12] [13]. This chemical diversity suggests that the alga has evolved sophisticated biochemical pathways for producing structurally complex metabolites.

Metabolic Pathways in Red Algae

The biosynthetic origin of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid in red algae remains largely unexplored, representing a significant gap in our understanding of marine algal metabolism. However, the broader context of nitrogen metabolism and amino acid biosynthesis in red algae provides important insights into the potential pathways that could lead to this compound's formation.

Red algae exhibit sophisticated nitrogen assimilation pathways that convert inorganic nitrogen sources, primarily nitrate and nitrite, into organic nitrogen compounds including amino acids [14] [15] [16] [17]. The process begins with nitrate uptake through specialized transporters, followed by cytosolic reduction to nitrite via nitrate reductase, and subsequent reduction to ammonium through nitrite reductase activity [14] [15]. The resulting ammonium is then incorporated into carbon skeletons through the glutamine synthetase and glutamate synthase pathway, forming the basis for amino acid biosynthesis [14] [16].

The characteristic amino acid composition of red algae shows a predominance of acidic amino acids, particularly aspartic acid and glutamic acid, which can represent between 22 and 44 grams per 100 grams of total protein [18] [19]. This abundance of acidic residues is thought to contribute to the distinctive flavor and taste properties of red seaweeds and may reflect specialized metabolic adaptations to marine environments [18].

Secondary metabolite biosynthesis in red algae involves complex pathways that generate diverse chemical structures serving ecological functions including chemical defense, UV protection, and osmotic regulation [20] [21] [22] [23]. These pathways often utilize amino acid precursors and may involve novel enzymatic transformations not found in terrestrial organisms [21] [22].

The methylerythritol phosphate pathway represents the primary route for isoprenoid biosynthesis in red algae, providing precursors for terpene secondary metabolites [21]. Unlike land plants, most red algae have lost the mevalonate pathway, suggesting evolutionary adaptations specific to marine environments [21]. This metabolic specialization may extend to other biosynthetic pathways, potentially including those involved in pyrrolidine derivative formation.

Enzyme systems in red algae demonstrate remarkable diversity, including haloperoxidases involved in halogenated secondary metabolite production and various oxidases contributing to the generation of bioactive compounds [20] [22]. The high duplication rates of certain enzyme families, particularly halide-associated haem peroxidases, suggest ongoing evolutionary pressure for chemical diversification [22].

Ecological Role in Marine Organisms

The ecological function of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid in marine environments remains largely speculative, though general principles of marine chemical ecology provide a framework for understanding its potential roles. Marine secondary metabolites typically serve multiple ecological functions, including chemical defense against predators and competitors, antimicrobial activity, and roles in reproduction and development [24] [25].

Chemical defense represents one of the most well-documented ecological functions of marine algal secondary metabolites [20] [24] [25]. Red algae produce an extensive array of bioactive compounds that deter herbivory by marine grazers, prevent bacterial and fungal colonization, and inhibit settlement and growth of fouling organisms [20] [25]. These compounds often target specific biological pathways in potential threats, such as quorum sensing systems in bacteria or neurotransmitter receptors in herbivorous animals [25].

The structural characteristics of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, particularly its acidic nature and rigid pyrrolidine ring system, suggest potential for biological activity through interactions with protein targets or enzyme systems [26] . Pyrrolidine derivatives are known to exhibit diverse biological activities in terrestrial systems, including enzyme inhibition, receptor modulation, and antimicrobial effects [26].

Marine amino acids and amino acid derivatives often serve as chemical signals in marine ecosystems, mediating interactions between organisms and influencing behavioral responses [27] [28]. Mycosporine-like amino acids, for example, provide UV protection in marine organisms while also serving potential signaling functions [28] [29] [30]. The acidic nature of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid may enable similar multifunctional roles.

Nutrient cycling represents another potential ecological function, as amino acid derivatives can serve as nitrogen storage compounds or as intermediates in nitrogen metabolism during periods of environmental stress [14] [31] [16]. The dicarboxylic acid structure provides multiple ionizable groups that could facilitate interactions with metal ions or serve in osmotic regulation [18].

The distribution pattern of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, currently known only from Schizymenia dubyi, suggests either a highly specialized biosynthetic capability or a recently evolved metabolic pathway . This limited distribution contrasts with more widespread marine metabolites and may indicate specific ecological pressures or genetic innovations unique to this algal lineage.

Antimicrobial activity represents a probable ecological function, given the documented antimicrobial properties of related pyrrolidine derivatives and the constant challenge marine organisms face from pathogenic microorganisms [20] [25] [32]. The compound's structural features are consistent with those found in other marine antimicrobial agents, suggesting potential for inhibiting bacterial or fungal growth.

Environmental stress response mechanisms in marine algae often involve the production of specialized metabolites that enhance survival under challenging conditions such as UV radiation, salinity fluctuations, or temperature extremes [28] [29]. The presence of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid in Schizymenia dubyi may reflect such adaptive responses to specific environmental pressures encountered in the alga's natural habitat.